Levonorgestrel Impurity W

Descripción

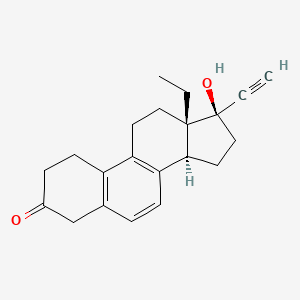

Structure

3D Structure

Propiedades

IUPAC Name |

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHYYFPSWOYNJF-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155683-59-3 | |

| Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-5,7,9-trien-20-yn-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3ZN3KL2LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms and Pathways of Levonorgestrel Impurity W

Origin as a Process-Related Impurity in Synthesis

Levonorgestrel (B1675169) Impurity W is acknowledged as a process-related impurity, meaning it is generated from side reactions during the multi-step synthesis of Levonorgestrel. veeprho.com Its unique aromatic structure, featuring a tri-ene system in the steroid backbone, distinguishes it from the parent Levonorgestrel molecule and points toward specific formative pathways. smolecule.comncats.io

The synthesis of Levonorgestrel involves several key chemical transformations, with the ethynylation and subsequent hydrolysis steps being critical junctures where impurities can arise. smolecule.com The ethynylation step, which introduces the crucial ethynyl (B1212043) group at the C17 position of the steroid nucleus, is a known source of process-related impurities. While specific impurities like Levonorgestrel Impurity A are directly linked to the hydrolysis of the dienol ether intermediate, the formation of the aromatic Impurity W is mechanistically tied to aromatization side-reactions. smolecule.com The synthesis of the related Impurity V, for instance, explicitly involves an aromatization step using specific reagents. It is plausible that similar reaction pathways, occurring as unintended side-processes, lead to the formation of Impurity W.

The reagents and conditions employed during Levonorgestrel synthesis play a pivotal role in dictating the impurity profile. The ethynylation reaction is typically conducted using reagents like lithium acetylide in a solvent such as tetrahydrofuran. smolecule.comgoogle.com The subsequent hydrolysis is often performed with strong acids like hydrochloric acid in a methanol-water mixture. smolecule.comgoogle.com

The formation of an aromatic impurity like Impurity W is likely promoted by factors that favor the elimination of water molecules and subsequent rearrangement of double bonds within the steroid rings. Harsh acidic conditions, elevated temperatures, or the presence of catalytic agents (such as copper salts used in the synthesis of other aromatic steroid impurities) can facilitate such aromatization reactions. Therefore, controlling these parameters is essential to minimize the generation of Impurity W and ensure the purity of the final Levonorgestrel API.

Impact of Manufacturing Processes and Formulation Variables on Impurity W Levels

Manufacturing process variables are critical factors that must be precisely controlled to ensure a robust product design and consistent performance, which includes minimizing impurity levels. nih.gov Variables such as curing temperature, time, and drug loading can significantly impact the final product. nih.gov For instance, in polydimethylsiloxane (B3030410) (PDMS)-based intrauterine systems, elevated curing temperatures combined with high drug loading can reduce crosslinking densities, which may affect the product's mechanical properties and stability. nih.gov

Influence of Mixing Parameters

Mixing is a critical unit operation in pharmaceutical manufacturing that can affect the quality of the final product. Studies on Levonorgestrel intrauterine systems have shown that different mixing speeds and times have a distinct impact on the uniformity of drug content within the drug-polymer reservoirs. nih.govresearchgate.net In the fabrication of Levonorgestrel-loaded microparticles, the speed of agitation was found to influence the sphericity of the particles, with lower speeds leading to less spherical and more agglomerated particles. nih.gov

Non-uniform mixing can lead to inconsistencies in the drug matrix, potentially creating localized environments where the drug may be more susceptible to degradation or where different excipient ratios could influence stability. Therefore, optimizing and controlling mixing parameters is essential for ensuring content uniformity and minimizing the potential for impurity formation. nih.gov

Effects of Curing Conditions (Temperature, Time)

The stability of an active pharmaceutical ingredient (API) like levonorgestrel is intrinsically linked to the conditions it is exposed to during manufacturing and storage, particularly temperature and duration of exposure. Thermal analysis indicates that levonorgestrel as a pure substance is stable up to 192°C. mdpi.com However, degradation processes can be initiated and accelerated by elevated temperatures over time, leading to the formation of impurities.

Studies on the thermal decomposition of levonorgestrel show that degradation occurs in distinct steps. mdpi.com While specific data on the formation kinetics of Levonorgestrel Impurity W under varying curing conditions is not detailed in the provided literature, the general principles of chemical kinetics suggest that higher temperatures and longer curing times increase the rate of degradation reactions. ijnrd.org An increase of just 10°C can double or even quadruple the reaction rate, accelerating the formation of degradation products. ijnrd.org

| Condition | Factor | Impact on Impurity Formation | Citation |

| Temperature | High Temperature (>192°C for pure API) | Accelerates the rate of chemical degradation reactions, increasing the likelihood of impurity formation. | mdpi.comijnrd.org |

| Time | Extended Duration | Provides more opportunity for degradation reactions to proceed, leading to a higher accumulation of impurities over time. | ijnrd.org |

| Combined Effect | High Temperature over Long Duration | Synergistically increases the rate and extent of degradation, posing a significant risk to the stability of Levonorgestrel. | mdpi.comijnrd.org |

Isolation and Structural Elucidation of Levonorgestrel Impurity W

Isolation Methodologies for Trace-Level Impurities

The isolation of trace-level impurities from a bulk drug substance presents a significant analytical challenge. The low concentration of the impurity relative to the main compound requires highly selective and efficient separation techniques.

Preparative Chromatography Techniques (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a principal technique for isolating and purifying compounds from a mixture. gilson.com This method is particularly valuable for separating trace-level impurities like Levonorgestrel (B1675169) Impurity W from the main Levonorgestrel API. gilson.com

The process involves injecting a solution of the crude drug mixture onto a chromatographic column. The components of the mixture are then separated based on their differential interactions with the stationary phase (the material packed in the column) and the mobile phase (the solvent that moves through the column). By carefully selecting the column type, mobile phase composition, and other operational parameters, a high degree of separation can be achieved.

For steroid impurities, reversed-phase columns, such as those with a C18 stationary phase, are commonly employed. nih.govemerypharma.com These columns separate compounds based on their hydrophobicity. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds from the column. nih.gov By running a gradient, where the proportion of the organic solvent is gradually increased, compounds with increasing hydrophobicity can be sequentially eluted and collected.

The collected fractions containing the isolated impurity can then be concentrated, yielding a purified sample of Levonorgestrel Impurity W suitable for further structural analysis. The efficiency of preparative HPLC allows for the isolation of milligram to gram quantities of an impurity, depending on the scale of the operation. emerypharma.com

Other Separation Techniques for Impurity Isolation

While preparative HPLC is a dominant technique, other separation methods can also be employed for the isolation of steroid impurities. These techniques often exploit different physicochemical properties of the compounds to achieve separation.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov By adjusting the pH of the aqueous phase, the partitioning of acidic or basic steroids between the two phases can be manipulated, allowing for the separation of impurities from the main compound. britannica.com However, LLE can be solvent-intensive and may have lower concentration efficiency compared to other methods. nih.gov

Solid-Phase Extraction (SPE): SPE is another widely used technique for sample cleanup and concentration prior to analysis. rsc.org It utilizes a solid sorbent material, often packed in a cartridge, to selectively retain either the analyte of interest or the impurities based on their chemical properties. rsc.org For steroid hormones, C8 or C18 cartridges are frequently used. nih.gov Hydrophilic-Lipophilic Balance (HLB) cartridges have also shown excellent results in extracting a variety of analytes from aqueous matrices. nih.gov

Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to force the mobile phase through the column, speeding up the separation process. It is often used for the purification of synthetic reaction mixtures and can be effective for isolating impurities.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Once a sufficient quantity of this compound has been isolated, its chemical structure must be unequivocally determined. This is accomplished through the use of advanced spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. britannica.com It provides detailed information about the chemical environment of individual atoms within a molecule. For complex structures like steroids, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms (protons) in a molecule. The chemical shift of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons.

While specific ¹H NMR data for this compound is not publicly available in the provided search results, a general understanding of the expected signals can be inferred from the structure of related compounds. The analysis would involve identifying signals corresponding to the ethyl group, the ethynyl (B1212043) proton, and the various protons on the steroid skeleton.

Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ethynyl-H | ~2.5 - 3.0 | Singlet (s) |

| Aromatic Protons | ~7.0 - 8.0 | Multiplets (m) |

| Ethyl -CH₂- | ~1.5 - 2.0 | Quartet (q) |

| Ethyl -CH₃ | ~0.8 - 1.2 | Triplet (t) |

| Steroidal Protons | ~1.0 - 3.0 | Multiplets (m) |

This table is illustrative and based on general chemical shift ranges for similar structures. Actual values would need to be determined experimentally.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's bonding environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~190 - 200 |

| Aromatic Carbons | ~120 - 140 |

| Ethynyl Carbons (C≡C) | ~70 - 90 |

| Quaternary Carbon (C-OH) | ~75 - 85 |

| Ethyl -CH₂- | ~20 - 30 |

| Ethyl -CH₃ | ~10 - 15 |

| Steroidal Carbons | ~20 - 60 |

This table is illustrative and based on general chemical shift ranges for similar structures. Actual values would need to be determined experimentally.

By combining the information from ¹H NMR, ¹³C NMR, and other spectroscopic techniques such as Mass Spectrometry and Infrared Spectroscopy, a complete and unambiguous structural assignment of this compound can be achieved. britannica.com

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously determining the complex structure of molecules like this compound. simsonpharma.com Unlike one-dimensional NMR, 2D NMR experiments provide correlation data between different nuclei, allowing for the mapping of atomic connectivity within the molecule. thieme-connect.com For the structural elucidation of pharmaceutical impurities, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly crucial.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. pharmaffiliates.com The resulting 2D spectrum plots the ¹H spectrum on both axes, with cross-peaks appearing off the diagonal where coupled protons correlate. pharmaffiliates.com For this compound, COSY would be used to trace the proton-proton networks within the steroid's aliphatic rings and to confirm the relationships between adjacent protons in the ethyl group and the aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C. smolecule.com The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with each peak indicating a direct C-H bond. pharmaffiliates.com This technique is invaluable for assigning the carbon signals in the complex skeleton of this compound by linking them to their already-assigned protons. This is essential for confirming the carbon framework of the cyclopenta[a]phenanthrene core.

Together, these 2D NMR methods provide a detailed connectivity map, confirming the sequence of atoms and validating the proposed structure of the impurity.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information about a compound's molecular weight and structure. lcms.cz In pharmaceutical analysis, it is often coupled with liquid chromatography (LC) to analyze complex mixtures and isolate individual components before detection. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Weight Determination and Fragmentation

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the analytical capabilities of two mass analyzers in series. researchgate.net This is a highly sensitive and selective method for quantifying compounds, even at very low levels in complex matrices. thieme-connect.complos.org

Initially, the sample containing this compound is passed through an LC system, typically using a C18 reverse-phase column, which separates the impurity from the parent drug and other components. researchgate.netnih.gov The separated impurity then enters the mass spectrometer. In the first analyzer, an ion corresponding to the intact molecule (the precursor ion) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. researchgate.net For this compound (C₂₁H₂₄O₂), the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 309.2. A study on the parent compound, levonorgestrel, monitored the transition from its precursor ion (m/z 313.16) to a specific product ion (m/z 245.10) for quantification. researchgate.netnih.gov A similar targeted approach would be used for Impurity W.

Table 1: Expected LC-MS/MS Parameters for this compound

| Parameter | Expected Value/Condition | Purpose |

|---|---|---|

| Molecular Formula | C₂₁H₂₄O₂ | To calculate the exact mass. |

| Molecular Weight | ~308.4 g/mol | To predict the mass of the molecular ion. ncats.io |

| Ionization Mode | Positive Electrospray (ESI+) | To generate protonated molecular ions [M+H]⁺. researchgate.netresearchgate.net |

| Precursor Ion (m/z) | ~309.2 ([M+H]⁺) | To select the intact molecule for fragmentation. |

| Product Ions (m/z) | Dependent on fragmentation | To confirm identity and for quantification. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy (typically to within 5 ppm). lcms.cz This precision allows for the determination of a compound's elemental composition, serving as a powerful tool for confirming its identity. gbiosciences.com While standard MS can provide a nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₂₁H₂₄O₂, the calculated exact mass is 308.177630004 Da. ncats.io An HRMS experiment would be used to measure the mass of the molecular ion and compare it to the calculated value. A close match between the experimental and theoretical mass provides strong evidence for the assigned chemical formula, a critical step in the structural elucidation process. lcms.cz

Analysis of Fragmentation Patterns for Structural Details

During tandem mass spectrometry (MS/MS), the molecular ion is broken down into smaller, charged fragments. veeprho.com The pattern of these fragments is predictable and reproducible, providing a "fingerprint" that can be used to deduce the structure of the original molecule. google.com The fragmentation is influenced by factors like bond strength and the stability of the resulting ions. google.com

For this compound, the fragmentation pattern would reveal key structural features. Characteristic losses would be expected corresponding to its functional groups:

Loss of H₂O (18 Da): From the tertiary hydroxyl group at the C17 position.

Loss of C₂H₂ (26 Da): From the ethynyl group at C17.

Cleavage of the steroid rings: Breakage of the A, B, C, and D rings would produce a series of fragment ions characteristic of the steroid backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. synzeal.com Since different types of bonds (functional groups) vibrate at characteristic frequencies, an IR spectrum provides a unique fingerprint of the functional groups present in a compound. wikipedia.org The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

For this compound, IR spectroscopy would be used to confirm the presence of its key functional groups. The expected absorptions would be based on its known structure, which includes a ketone, a hydroxyl group, an alkyne, and an aromatic system.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| Alcohol | O-H stretch | 3600-3200 | Strong, Broad |

| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Aromatic/Alkene | C-H stretch | 3100-3000 | Medium |

| Alkane | C-H stretch | 3000-2850 | Strong |

| Alkyne | C≡C stretch | 2260-2100 | Variable, Sharp |

| Carbonyl (Ketone) | C=O stretch | ~1715 | Strong, Sharp |

The presence of strong, sharp peaks around 1715 cm⁻¹ (C=O), 3300 cm⁻¹ (≡C-H), and a broad peak around 3400 cm⁻¹ (O-H) would provide strong evidence for the ketone, terminal alkyne, and hydroxyl functionalities, respectively, confirming the identity of the impurity. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound. The technique works by diffracting a beam of X-rays off a single, well-ordered crystal of the material. By analyzing the angles and intensities of the diffracted beams, a precise three-dimensional map of the electron density within the crystal can be generated, revealing the exact positions of each atom in space.

This method is particularly powerful for molecules with multiple chiral centers, such as steroids, as it can unambiguously determine the absolute stereochemistry (the R/S configuration) at each center. For this compound, which has defined stereocenters at positions C13, C14, and C17, obtaining a suitable crystal and performing X-ray diffraction analysis would provide the ultimate proof of its structure. While this technique has been used to confirm the configuration of related steroid compounds, its application directly to Impurity W would finalize the structural elucidation by confirming the (13S, 14S, 17R) configuration and providing precise data on bond lengths and angles.

Interpretation of Spectroscopic Data for Impurity W Structural Confirmation

The structural confirmation of this compound is accomplished by a comprehensive analysis of its spectroscopic data, which provides a detailed "fingerprint" of the molecule. This process involves piecing together information from various techniques to ensure every part of the proposed structure is supported by physical evidence.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the impurity.

Molecular Ion Peak: For this compound (C₂₁H₂₄O₂), HRMS would be expected to show a molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its exact mass (308.1776 Da plus the mass of a proton). smolecule.com This confirms the molecular formula and distinguishes it from the parent compound, Levonorgestrel (C₂₁H₂₈O₂, molecular weight 312.45 g/mol ). smolecule.com

Fragmentation Pattern: Tandem MS (MS/MS) analysis involves fragmenting the molecular ion and analyzing the resulting pieces. The fragmentation pattern for Impurity W would be characteristic of its steroidal structure, showing losses of functional groups such as the ethynyl group (-C₂H) and water (-H₂O) from the 17-hydroxy position. The fragmentation would differ significantly from that of Levonorgestrel due to the presence of the aromatic B-ring, leading to more stable, conjugated fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique identifies the chemical environment of each hydrogen atom (proton).

Aromatic Protons: The key differentiating feature of Impurity W is its aromatic B-ring. This would result in characteristic signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm), which are absent in the spectrum of Levonorgestrel.

Ethynyl Proton: A sharp singlet corresponding to the proton of the C-20 ethynyl group would be observed.

Ethyl Group Protons: The protons of the C-13 ethyl group would appear as a characteristic triplet and quartet pattern.

Aliphatic Protons: The remaining protons on the steroid core would produce a complex series of overlapping signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: This technique maps the carbon skeleton of the molecule.

Aromatic Carbons: The spectrum would show multiple signals in the downfield region (typically δ 120-140 ppm) corresponding to the carbons of the aromatic ring system, a key feature distinguishing it from Levonorgestrel.

Carbonyl Carbon: A signal for the C-3 ketone would be present at a characteristic downfield shift (around δ 200 ppm).

Ethynyl Carbons: Two distinct signals for the sp-hybridized carbons of the ethynyl group would be observed.

Quaternary Carbons: Signals for the quaternary carbons at C-13 and C-17 would be identifiable.

2D-NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): Maps the coupling relationships between adjacent protons, helping to trace the proton networks within the aliphatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connections between different parts of the molecule, such as the placement of the ethyl group and the aromatic ring system.

By combining the data from these spectroscopic methods, a complete and unambiguous structural assignment for this compound is achieved, confirming its identity as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one.

Analytical Methodologies for Detection and Quantification of Levonorgestrel Impurity W

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a crucial aspect of pharmaceutical quality control. allsciencejournal.com The primary goal of these methods is to provide unequivocal separation of the API from any potential degradation products, process impurities, and other related substances that may form during manufacturing or upon storage. nih.govallsciencejournal.com For levonorgestrel (B1675169), which can have complex degradation pathways resulting in numerous impurities, robust and validated methods are required to ensure that the analytical procedure is fit for its intended purpose. nih.govallsciencejournal.comresearchgate.net Forced degradation studies under various stress conditions—such as acid and base hydrolysis, oxidation, heat, and light—are integral to this process, helping to generate potential degradation products and demonstrate the method's specificity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of impurities in levonorgestrel due to its high sensitivity, specificity, and repeatability. allsciencejournal.comhumanjournals.com Reversed-phase HPLC (RP-HPLC) is particularly common for this application. researchgate.netnih.gov The development of a successful HPLC method involves the careful optimization of several key parameters to achieve adequate resolution between levonorgestrel and all its related substances, including Impurity W. allsciencejournal.com

The optimization of chromatographic conditions is fundamental to developing a reliable stability-indicating HPLC method. allsciencejournal.com The selection of an appropriate stationary phase, or column chemistry, is the first step. For levonorgestrel and its impurities, C18 and C8 reversed-phase columns are frequently employed. allsciencejournal.comresearchgate.net

The mobile phase composition, typically a mixture of an aqueous component (water) and an organic modifier like acetonitrile (B52724) (ACN), is adjusted to achieve the desired separation. allsciencejournal.comnih.govresearchgate.net The flow rate is optimized to ensure good peak shape and a reasonable analysis time; a flow rate of 1.0 mL/min is common. allsciencejournal.com The detection wavelength is selected to maximize the response for both the API and its impurities; for levonorgestrel, wavelengths between 240 nm and 254 nm are frequently used. allsciencejournal.comhumanjournals.comajrcps.com

| Column Chemistry | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Kromasil C18 (250mm x 4.6mm, 5µm) | Water and Acetonitrile (Gradient) | 1.0 | 240 | allsciencejournal.com |

| Purospher® STAR RP-18e (150 x 4.0 mm, 5µm) | Acetonitrile:Water (47:53 v/v) | 1.5 | 242 | researchgate.net |

| Hypersil ODS C-18 (125 mm × 4.6 mm, 5µm) | Acetonitrile:Water (50:50 v/v) | 1.0 | 243 | neliti.com |

| Luna® C18 (150 × 4.6 mm, 5µm) | Acetonitrile:Water (50:50 v/v) | 1.0 | 241 | nih.gov |

| Hypersil ODS C8 (125 mm×4.6 mm, 5 μm) | Water and Acetonitrile (50:50 v/v) | 1.3 | 242 | researchgate.net |

For separating complex mixtures such as levonorgestrel and its numerous degradation products and impurities, an isocratic elution (constant mobile phase composition) is often insufficient. allsciencejournal.comnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is employed to resolve all components effectively. allsciencejournal.comhumanjournals.com A typical gradient program involves gradually increasing the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase. allsciencejournal.comnih.gov This strategy allows for the elution of weakly retained impurities early in the run while ensuring that the main, more retained components like levonorgestrel are eluted later with good peak shape and within a practical timeframe. allsciencejournal.com This approach is essential for stability-indicating methods, which must be capable of separating a large number of known and unknown degradation products. nih.govresearchgate.net

Ultraviolet (UV) detection is the most commonly used detection technique for the analysis of levonorgestrel and its impurities by HPLC. allsciencejournal.comnih.gov The selection of an appropriate detection wavelength is critical for achieving the required sensitivity. allsciencejournal.com Levonorgestrel has a UV absorption maximum around 240-244 nm. allsciencejournal.comajrcps.comnih.gov Analysts will scan the drug substance using a UV detector to determine the most suitable wavelength for quantification. allsciencejournal.comajrcps.com While a wavelength of 240 nm is often chosen to minimize interference, other wavelengths such as 210 nm or 254 nm may be used, sometimes simultaneously, to ensure the detection of all relevant impurities, especially when analyzing levonorgestrel in combination with other APIs like ethinyl estradiol. humanjournals.comjddtonline.info

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a simple and cost-effective method for qualitative analysis. chromatographyonline.comnih.gov It is widely used in the pharmaceutical industry for applications such as identity testing and purity checks. chromatographyonline.comamazonaws.com High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes stationary phase plates with smaller, more uniform particles, leading to significantly better separation efficiency, higher sensitivity, and improved reproducibility. e-bookshelf.deasiapharmaceutics.infonih.gov

For levonorgestrel, HPTLC has been developed as a stability-indicating method capable of separating the drug from its degradation products. nih.gov A validated HPTLC method for the simultaneous determination of levonorgestrel and ethinyloestradiol used a solvent system of hexane-chloroform-methanol (1.0:3.0:0.25, v/v/v). nih.gov Densitometric analysis was performed in reflectance mode at 225 nm to quantify the separated spots. researchgate.netnih.gov HPTLC offers the advantage of parallel separation of multiple samples on a single plate, making it an efficient tool for routine quality control. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Analytical Method Validation Studies

Once an analytical method is developed, it must be thoroughly validated in accordance with International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. allsciencejournal.comresearchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of impurities like Levonorgestrel Impurity W. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). allsciencejournal.comnih.gov

Specificity is proven by demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. allsciencejournal.com The other parameters are typically determined as follows:

| Validation Parameter | Typical Finding/Acceptance Criteria | Reference |

|---|---|---|

| Linearity | Correlation coefficient (r or R²) > 0.99 | allsciencejournal.comnih.govfrontiersin.org |

| Accuracy | Recovery typically within 98-102% (e.g., 99.78–100.0%) | allsciencejournal.comnih.gov |

| Precision | Relative Standard Deviation (RSD) < 2% | nih.gov |

| Limit of Detection (LOD) | 0.013% (relative to a 1000 µg/mL sample) | allsciencejournal.com |

| 0.061 µg/L | frontiersin.org | |

| 0.001 µg/mL | nih.gov | |

| Limit of Quantitation (LOQ) | 0.039% (relative to a 1000 µg/mL sample) | allsciencejournal.com |

| 0.199 µg/L | frontiersin.org | |

| 0.05% for impurities | humanjournals.com | |

| Robustness | Method remains unaffected by small, deliberate variations in parameters (e.g., flow rate ±0.02 mL/min, temperature ±5°C) | allsciencejournal.comajrcps.com |

The limit of detection (LOD) and limit of quantitation (LOQ) are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. allsciencejournal.comajrcps.com These validation studies confirm that the analytical method is accurate, precise, linear, specific, and sensitive for the control of impurities such as this compound. allsciencejournal.com

Specificity and Selectivity in Impurity W Resolution

Specificity is a critical attribute of any analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, in this case, this compound. In the context of High-Performance Liquid Chromatography (HPLC), a widely used technique for this purpose, specificity is demonstrated by the method's ability to separate the impurity from the main component, Levonorgestrel, and other related substances or potential degradation products. ajrcps.comallsciencejournal.com

Method development for Levonorgestrel often involves forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light. ajrcps.com This is done to generate potential degradation products and prove that the analytical method can effectively separate these from the parent drug and its known impurities, including Impurity W. ajrcps.com The resolution between the peaks of Levonorgestrel and its impurities in a chromatogram is a key indicator of selectivity; a resolution value greater than 1.5 is generally considered acceptable, indicating a good separation. ajrcps.comallsciencejournal.com The use of a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis, which confirms that the chromatographic peak of a single component is not co-eluting with other substances. ajrcps.com

Linearity and Calibration Curve Establishment for Quantification

To quantify this compound, a linear relationship between the concentration of the impurity and the analytical response must be established. This is typically achieved by preparing a series of solutions with known concentrations of the impurity and measuring their corresponding responses (e.g., peak area in an HPLC analysis). ajrcps.comallsciencejournal.com

The linearity of an analytical method is generally evaluated over a range of concentrations, often from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. ajrcps.comallsciencejournal.com The data from the concentration versus response is then plotted to create a calibration curve. The quality of the calibration curve is assessed by its correlation coefficient (r) or coefficient of determination (R²). A value of R² greater than or equal to 0.999 is often required to demonstrate a strong linear relationship. allsciencejournal.com This ensures that the concentration of Impurity W in a sample can be accurately calculated from its measured response. ajrcps.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination for Impurity W

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method for an impurity. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. ajrcps.comallsciencejournal.com

These limits are often determined based on the signal-to-noise (S/N) ratio. A commonly accepted S/N ratio for LOD is 3:1, while for LOQ it is 10:1. ajrcps.comallsciencejournal.com For Levonorgestrel impurities, the LOQ is particularly important as it dictates the lowest level at which the impurity can be reliably monitored to ensure it does not exceed its specified limit in the drug substance. For instance, studies have reported LOD and LOQ values for Levonorgestrel to be as low as 0.013% and 0.039%, respectively, demonstrating the high sensitivity of the developed HPLC methods. ajrcps.comallsciencejournal.com

Precision Assessment (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability and intermediate precision. ajrcps.com

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is usually determined by performing a minimum of six replicate determinations at 100% of the test concentration. ajrcps.com

Intermediate Precision: This expresses the within-laboratory variations, for instance, on different days, with different analysts, or different equipment. ajrcps.com

The precision is usually expressed as the Relative Standard Deviation (RSD) of the series of measurements. For impurity analysis, a low %RSD is desirable, indicating high precision. For example, method precision for Levonorgestrel analysis has shown %RSD values of 0.0 for both repeatability and intermediate precision, which is well within the typical acceptance criteria. ajrcps.com

Accuracy and Recovery Studies for Quantification

Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity quantification, accuracy is often determined by performing recovery studies. ajrcps.com This involves spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). allsciencejournal.com

The percentage recovery of the added impurity is then calculated. High recovery rates, typically within the range of 90-110%, indicate that the method is accurate for quantifying the impurity. For instance, accuracy studies for Levonorgestrel have demonstrated recoveries between 99.78% and 100.0%. vulcanchem.com

Robustness and Ruggedness Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ajrcps.com For an HPLC method, these variations could include changes in the flow rate (e.g., ±0.2 mL/min), column temperature (e.g., ±5 °C), and mobile phase composition. ajrcps.comtsijournals.com The method is considered robust if the system suitability parameters, such as resolution and peak tailing, remain within the acceptance criteria despite these changes. ajrcps.com

Ruggedness , on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, and instruments. apajournal.org.uk It is a measure of the method's transferability.

Application of Quality by Design (QbD) and In-Silico Tools in Analytical Method Development

In recent years, the pharmaceutical industry has been increasingly adopting the Quality by Design (QbD) approach for analytical method development. researchgate.net QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. rjptonline.org

For the analytical method development for Levonorgestrel and its impurities, QbD involves:

Defining an Analytical Target Profile (ATP): This outlines the performance requirements of the method.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to ensure the desired quality, while CMPs are the method parameters that can affect the CMAs. researchgate.net

Risk Assessment: Tools like fishbone diagrams are used to identify potential risks to method performance. researchgate.net

Design of Experiments (DoE): This is used to systematically study the effects of CMPs on CMAs and to establish a Method Operable Design Region (MODR). nih.gov The MODR is a multidimensional space where the method is known to be robust. researchgate.net

In-silico tools , or computer simulations, are also playing an increasingly important role in analytical method development. researchgate.net These tools can be used to model chromatographic behavior, predict retention times, and optimize separations, thereby reducing the number of physical experiments required. acdlabs.com This not only accelerates the method development process but also leads to more robust and reliable analytical methods for impurities like this compound. acdlabs.com

Impurity Profiling and Control Strategies in Research and Development

Strategic Approaches to Impurity Profiling in Levonorgestrel (B1675169) Production

A strategic approach to impurity profiling is foundational to developing a well-controlled manufacturing process for Levonorgestrel. This involves a systematic process of identifying, characterizing, and quantifying impurities that may arise during synthesis or degradation. researchgate.net Such profiling provides crucial insights that inform process improvements, establish appropriate specifications, and ensure the final product's quality and safety. acs.orgdntb.gov.ua The goal is to create a consistent impurity profile, which serves as an indicator of a reproducible and well-managed manufacturing process.

The thresholds for reporting, identifying, and qualifying impurities in pharmaceutical ingredients are guided by the International Council for Harmonisation (ICH). smolecule.com According to ICH guidelines, impurities present at levels of 0.1% or higher should typically be identified. Research in the context of Levonorgestrel focuses on developing analytical methods sensitive enough to detect and quantify impurities at or below these established thresholds.

The Limit of Quantitation (LOQ) and Limit of Detection (LOD) are critical parameters determined during the validation of these analytical methods. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected but not necessarily quantified. For Levonorgestrel, research has established specific LOQ and LOD values to ensure that all relevant impurities are accurately monitored. For instance, one validated High-Performance Liquid Chromatography (HPLC) method determined the LOQ for Levonorgestrel impurities to be 0.05%. Another study reported an LOD of 0.013% and an LOQ of 0.039% for Levonorgestrel and its related substances.

These thresholds are not static; they are linked to the maximum daily dose of the drug. For impurities in products with a maximum daily dose of less than 2g/day, the qualification threshold is typically set at 0.15% or a total daily intake of 1.0 mg, whichever is lower. Method validation ensures that the analytical procedures are capable of accurately measuring impurities against these regulatory limits.

| Parameter | Threshold/Value | Context/Guideline | Source |

| Identification Threshold | ≥ 0.1% | General ICH Guideline for new drug substances | |

| Qualification Threshold | Not More Than 1.0% | Based on a label claim of < 10mg (ICH) | |

| Limit of Quantitation (LOQ) | 0.05% | Method-specific value for Levonorgestrel impurities | |

| Limit of Detection (LOD) | 0.013% | Method-specific value for Levonorgestrel | |

| Limit of Quantitation (LOQ) | 0.039% | Method-specific value for Levonorgestrel |

High-Performance Liquid Chromatography (HPLC) is a primary technique used for impurity profiling in Levonorgestrel production due to its sensitivity, repeatability, and specificity. A key application of this technique is in the development of "stability-indicating" methods, which are specifically designed to separate the API from its degradation products and any process-related impurities.

To develop such a method, forced degradation studies are conducted. In these studies, Levonorgestrel is subjected to harsh conditions like acid and alkali hydrolysis, oxidation, heat, and photolytic stress to intentionally generate degradation products. An HPLC method is then developed and optimized to achieve a clear separation between the intact Levonorgestrel, known process impurities like Impurity W, and the newly formed degradation products.

Successful separation is often achieved using a gradient elution method with a reverse-phase column, such as a Kromasil C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), with the composition changing over the course of the analysis to resolve all compounds. Method development aims for a resolution of greater than 1.5 between any two adjacent peaks, ensuring that each compound can be accurately quantified without interference. By comparing the chromatograms of a standard sample, a stressed sample, and a placebo, analysts can definitively distinguish between impurities that are inherent to the manufacturing process and those that arise from the degradation of the drug product over time.

| Chromatographic Parameter | Finding/Methodology | Purpose | Source |

| Column | Kromasil C18 (250mm x 4.6mm, 5µm) | Provides effective separation of Levonorgestrel and its impurities. | |

| Mobile Phase | Gradient combination of Water and Acetonitrile (ACN) | Achieves resolution of complex mixtures of related substances. | |

| Flow Rate | 1.0 mL/min | Optimized for best resolution between peaks. | |

| Detection Wavelength | 240 nm or 254 nm | Selected to maximize the detection signal for Levonorgestrel and its impurities. | |

| Forced Degradation | Acid, base, oxidative, thermal, photolytic stress | To generate degradation products and prove method specificity. |

This table summarizes typical parameters and findings from research on developing comparative chromatographic methods for Levonorgestrel.

Academic Contributions to Analytical Quality Control for Impurity Monitoring

Academic research plays a pivotal role in advancing the analytical methodologies required for the stringent control of pharmaceutical impurities. These contributions are essential for developing robust, sensitive, and specific analytical techniques that can detect and quantify impurities, even at trace levels. The monitoring and control of Levonorgestrel Impurity W would rely on such academic advancements in analytical chemistry and pharmaceutical analysis.

A significant area of academic contribution is the development and validation of stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC). These methods are crucial for separating the API from its impurities and degradation products. Academic studies often focus on optimizing chromatographic conditions to achieve the best possible resolution and peak symmetry.

For instance, research in the Journal of Pharmaceutical and Biomedical Analysis has detailed the development of stability-indicating HPLC methods for Levonorgestrel and its related compounds. synthinkchemicals.com Such studies involve a systematic approach to method development, including the selection of the appropriate column, mobile phase composition, flow rate, and detector wavelength. A study published in 2020 described the development of an HPLC method to separate Levonorgestrel from its impurities, selecting 254 nm as a suitable wavelength for the estimation of Levonorgestrel impurities. humanjournals.com

The development of these methods often involves forced degradation studies, where the drug substance is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis. nih.gov These studies are designed to intentionally generate degradation products, which helps in understanding the degradation pathways and ensuring that the analytical method can effectively separate these degradants from the main compound and other impurities. A 2023 study highlighted a method capable of separating 20 known substances, including Levonorgestrel and 18 of its degradation products. nih.gov While these studies may not specifically name Impurity W, the methodologies developed are directly applicable to its detection and quantification.

The table below summarizes typical parameters for an HPLC method developed for the analysis of Levonorgestrel and its impurities, which would be relevant for monitoring Impurity W.

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10-20 µL |

This table presents a generalized summary of HPLC conditions based on published academic research for Levonorgestrel impurity analysis.

Reference standards for impurities, such as this compound, are often synthesized and characterized with a comprehensive data package that includes ¹H-NMR, Mass Spectrometry, and HPLC purity data. This characterization is fundamental for the validation of analytical methods and for the accurate quantification of the impurity in the API.

The known chemical information for this compound is provided in the table below.

| Chemical Identifier | Value |

| Chemical Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one |

| CAS Number | 155683-59-3 |

| Molecular Formula | C₂₁H₂₄O₂ |

| Molecular Weight | 308.42 g/mol |

Data sourced from commercially available reference standard information.

Academic research also investigates the potential pathways for the formation of impurities during the synthesis and storage of an API. By understanding the reaction mechanisms that lead to the formation of a specific impurity, such as Impurity W, process chemists can modify the synthetic route or purification processes to minimize its levels.

Forced degradation studies, as mentioned earlier, are a key tool in this area of research. By identifying the conditions under which an impurity is formed, strategies can be developed to prevent its formation. For example, if an impurity is found to be formed under oxidative stress, the manufacturing process might be modified to include the use of antioxidants or to be performed under an inert atmosphere.

Research Implications of Regulatory Guidelines on Levonorgestrel Impurity W

Academic Research Focused on Adherence to ICH Q3A/Q3B Guidelines for Impurity Control

Academic and industrial research concerning Levonorgestrel (B1675169) Impurity W is fundamentally guided by the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines. premier-research.comich.org These guidelines establish a framework for the reporting, identification, and qualification of impurities in new drug substances and drug products, respectively. premier-research.comscribd.com Research in this area is centered on ensuring that the levels of Levonorgestrel Impurity W adhere to the thresholds stipulated in these regulatory documents. medcraveonline.com

The ICH guidelines specify thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. medcraveonline.comkobia.kr For drug substances with a maximum daily dose of up to 2 grams, the qualification threshold for an impurity is 0.15% or 1.0 mg per day, whichever is lower. kobia.kr Academic research focuses on developing and validating analytical methods capable of detecting and quantifying this compound at or below these established thresholds. humanjournals.com This involves meticulous studies to characterize the impurity and its potential impact. scribd.com

A significant aspect of this research involves the comparison of impurity profiles between different batches of levonorgestrel, including those used in development and those intended for commercial production. ich.orgfda.gov Any new impurity, such as a previously unobserved peak in a chromatogram, that appears at a level greater than the identification threshold must be identified. europa.eu Research efforts are therefore directed at elucidating the structure of such impurities and understanding their formation pathways.

Furthermore, adherence to ICH Q3A/Q3B guidelines necessitates that any impurity present at a level exceeding the qualification threshold must be qualified. ich.orgeuropa.eu Qualification is the process of acquiring and evaluating data to establish the biological safety of the impurity. ich.orgeuropa.eu Academic research contributes to this by conducting studies to assess the toxicological profile of this compound, which can include in-vitro and in-vivo testing. kobia.kr The findings from these studies are critical for justifying the proposed acceptance criteria for this compound in the final drug product. europa.eu

Role of Impurity Reference Standards in Research and Method Validation

Impurity reference standards for this compound are indispensable tools in pharmaceutical research and are critical for ensuring compliance with regulatory guidelines. pharmiweb.comlabroots.comknorspharma.com These highly purified compounds serve as benchmarks for the identification, quantification, and control of the impurity in both the drug substance and the final drug product. pharmamirror.compharmaffiliates.com

The primary role of a this compound reference standard is in the validation of analytical methods. pharmiweb.comsynzeal.com According to regulatory bodies like the FDA and EMA, analytical methods used for impurity testing must be validated to ensure they are accurate, precise, reproducible, and specific. labroots.comgmpinsiders.com The reference standard, with its defined purity and concentration, is used to calibrate analytical instruments and verify the accuracy of the methods employed. pharmiweb.com It is essential for constructing standard curves, which are necessary for the accurate quantification of the impurity in test samples. pharmiweb.com

In research settings, the reference standard for this compound is crucial for several activities:

Method Development: Researchers use the standard to develop and optimize analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to effectively separate the impurity from the active pharmaceutical ingredient (API) and other related substances. labroots.comsynzeal.com

Impurity Profiling: The standard aids in creating a detailed impurity profile of levonorgestrel, which is a critical component of regulatory submissions. pharmamirror.comsynzeal.com This profile helps in understanding the manufacturing process and identifying potential sources of impurities. knorspharma.com

Stability Studies: During stability testing of the drug product, the reference standard is used to monitor the levels of this compound over time and under various environmental conditions, which is vital for determining the product's shelf life. pharmamirror.compharmaffiliates.com

The availability of a well-characterized reference standard for this compound, often accompanied by a detailed Certificate of Analysis (COA) and a Structure Elucidation Report (SER), provides researchers with the necessary confidence in their analytical results and ensures the data submitted to regulatory agencies is reliable and accurate. synzeal.comveeprho.com

Research Methodologies for Qualification of Impurities for Regulatory Submissions

The qualification of impurities, such as this compound, is a critical step in the drug development process, ensuring the safety of the final pharmaceutical product. ich.orgpda.org Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.orgeuropa.eu Research methodologies for qualifying this compound for regulatory submissions are guided by ICH principles and involve a multi-faceted approach. premier-research.compda.org

A primary method for qualification is to demonstrate that the level of this compound in a new drug product is not more than the level observed in a previously approved and marketed product (Reference Listed Drug - RLD). scribd.com This approach, often used in Abbreviated New Drug Applications (ANDAs), relies on comparative analytical data.

If the impurity level exceeds that in an RLD or if it is a novel impurity, toxicological studies are required. kobia.kr Research methodologies for these studies can include:

In Silico (Computational) Toxicology: Initial assessment often involves computational tools to predict the potential toxicity, including mutagenicity, of the impurity based on its chemical structure.

In Vitro Genotoxicity Assays: A standard battery of tests, such as the Ames test (bacterial reverse mutation assay) and chromosomal aberration tests in mammalian cells, are conducted to assess the mutagenic potential of the impurity.

General Toxicity Studies: If the impurity is not genotoxic but present at significant levels, general toxicity studies in animals may be necessary. These studies are designed to establish a No-Observed-Adverse-Effect Level (NOAEL) for the impurity. kobia.kr The duration of these studies depends on the intended duration of the clinical use of the drug.

Data from the scientific literature can also be used to qualify an impurity. ich.orgeuropa.eu If sufficient toxicological data for this compound or a structurally similar compound is available in published research, it may be possible to use this information to support its qualification.

The ultimate goal of these research methodologies is to provide a comprehensive data package to regulatory agencies that justifies the proposed acceptance criteria for this compound, ensuring that the impurity does not pose a significant risk to patient safety at the specified level. europa.eupda.org

Scientific Challenges in Impurity Research for Regulatory Compliance

Research focused on pharmaceutical impurities like this compound faces several scientific challenges in the pursuit of regulatory compliance. These challenges span from analytical method development to the complexities of global regulatory landscapes.

One of the foremost challenges lies in the analytical characterization of impurities present at very low levels . synthinkchemicals.com The structural similarity between Levonorgestrel and its impurities, including Impurity W, can complicate the development of specific and sensitive analytical methods. Achieving complete separation and accurate quantification, especially for trace-level impurities, requires sophisticated analytical techniques and expertise. labroots.com

Obtaining highly pure reference standards for each impurity is another significant hurdle. pharmiweb.compharmamirror.com The synthesis and purification of these standards can be complex and costly. Without a reliable reference standard, the accuracy of analytical method validation and the quantification of the impurity in the drug substance and product are compromised. pharmiweb.comknorspharma.com

The dynamic and evolving nature of regulatory guidelines presents an ongoing challenge. freyrsolutions.com While ICH provides a harmonized framework, regional differences in interpretation and additional requirements from national regulatory authorities can add complexity to compliance efforts. nih.gov Furthermore, the emergence of new concerns, such as for genotoxic impurities, requires researchers to continually adapt their strategies and analytical methods. medcraveonline.comsavaglobal.com

Qualification of impurities that exceed the established thresholds poses a substantial scientific and resource-intensive challenge. kobia.krpda.org Conducting the necessary toxicological studies to establish the safety of an impurity is a lengthy and expensive process. kobia.kr For impurities that are also metabolites, demonstrating this relationship requires sophisticated metabolic studies.

Finally, in an increasingly globalized pharmaceutical market, managing impurity data and ensuring compliance across multiple regulatory jurisdictions is a significant operational challenge. freyrsolutions.comnih.gov This requires a robust quality management system and a deep understanding of the specific requirements of each regulatory agency. freyrsolutions.com

Q & A

What analytical techniques are recommended for structural identification of Levonorgestrel Impurity W in drug substances?

Basic Research Question

To identify this compound (CAS 155683-59-3), a combination of chromatographic and spectroscopic methods is essential. High-resolution mass spectrometry (HRMS) provides accurate molecular weight and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy elucidates structural details, including stereochemistry and functional groups. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for isolating the impurity from complex matrices and confirming its presence via fragmentation patterns. Cross-referencing with pharmacopeial standards (e.g., USP or EP) ensures alignment with regulatory guidelines .

How should researchers validate analytical methods for quantifying this compound to meet pharmacopeial thresholds?

Basic Research Question

Method validation must include specificity, accuracy, linearity, and precision per ICH guidelines. For example:

- Specificity : Demonstrate baseline separation of Impurity W from Levonorgestrel and other impurities using HPLC with photodiode array (PDA) detection.

- Linearity : Establish a calibration curve (e.g., 0.05–1.0% of the API concentration) with R² ≥ 0.994.

- Accuracy : Spike recovery studies (80–120%) in triplicate batches.

Regulatory limits (e.g., ≤0.5% for individual impurities) require robust sensitivity, often achieved via MS detection at low ppm levels .

What are the common sources of this compound during synthesis, and how can they be mitigated?

Advanced Research Question

Impurity W arises from incomplete reduction or isomerization during the synthesis of Levonorgestrel. Key mitigation strategies:

- Process Optimization : Monitor reaction intermediates using in-situ FTIR to detect early-stage deviations.

- Purification : Use preparative chromatography (e.g., flash chromatography with silica gel) to isolate and remove the impurity.

- Stability Studies : Assess storage conditions (e.g., temperature, humidity) to prevent post-synthesis degradation. Structural analogs (e.g., Aromatic Levonorgestrel) may co-elute, necessitating orthogonal methods like chiral HPLC .

How can conflicting impurity profiles for this compound across batches be resolved?

Advanced Research Question

Contradictions often stem from variability in raw materials or analytical conditions. A systematic approach includes:

- Batch Comparison : Use HRMS to identify elemental composition discrepancies and isotopic labeling (e.g., deuterated standards) to trace impurity origins.

- Method Harmonization : Cross-validate results using GC-MS (for volatile impurities) and LC-MS/MS (for polar/non-volatile impurities).

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate impurity levels with process parameters (e.g., catalyst concentration, reaction time) .

What advanced strategies are available for isolating and characterizing trace levels of this compound in stability studies?

Advanced Research Question

For trace-level detection (<0.1%):

- Enrichment Techniques : Solid-phase extraction (SPE) or derivatization to enhance MS sensitivity.

- Hyphenated Systems : LC-NMR-MS integrates separation, structural elucidation, and quantification in a single workflow.

- Degradation Forcing Studies : Expose Levonorgestrel to oxidative (H₂O₂), thermal (40–60°C), or photolytic (UV light) stress to amplify Impurity W formation for easier isolation .

How do regulatory guidelines influence the prioritization of this compound in risk assessment frameworks?

Basic Research Question

Per ICH Q3A/B, impurities exceeding 0.1% in APIs require identification and qualification. For genotoxic impurities (if applicable), follow ICH M7, which mandates stricter thresholds (e.g., ≤1.5 μg/day). Impurity W’s toxicological profile must be assessed via:

- QSAR Modeling : Predict mutagenicity using software like DEREK or Leadscope.

- In Vitro Assays : Ames test for bacterial reverse mutation.

Documentation must include structural data, analytical methods, and batch-specific quantitation .

What role does isotopic labeling play in tracking this compound during metabolic studies?

Advanced Research Question

Stable isotopes (e.g., ¹³C or ²H) enable precise tracking of Impurity W’s metabolic fate. Key applications:

- Tracer Studies : Administer isotopically labeled Levonorgestrel to in vitro models (e.g., hepatocytes) and monitor Impurity W formation via HRMS.

- Quantitative NMR (QNMR) : Measure isotopic enrichment to calculate impurity kinetics and pathway contributions.

This approach avoids interference from endogenous compounds and improves detection specificity .

How can researchers address challenges in differentiating this compound from co-eluting isomers?

Advanced Research Question

Isomeric impurities (e.g., 17α vs. 17β configurations) require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.